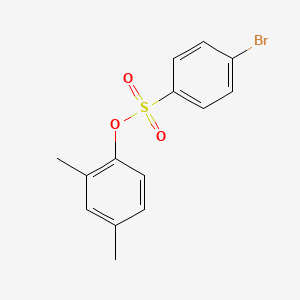
2,4-Dimethylphenyl 4-bromobenzene-1-sulfonate
描述
2,4-Dimethylphenyl 4-bromobenzene-1-sulfonate is an organic compound that belongs to the class of sulfonates It is characterized by the presence of a sulfonate group attached to a benzene ring, which is further substituted with a bromine atom and two methyl groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethylphenyl 4-bromobenzene-1-sulfonate typically involves the sulfonation of 4-bromobenzene followed by the introduction of the 2,4-dimethylphenyl group. One common method is the electrophilic aromatic substitution reaction, where 4-bromobenzene is treated with sulfur trioxide or chlorosulfonic acid to introduce the sulfonate group. The resulting intermediate is then reacted with 2,4-dimethylphenyl chloride under Friedel-Crafts alkylation conditions to yield the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of catalysts such as aluminum chloride in the Friedel-Crafts reaction can enhance the reaction rate and selectivity.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic aromatic substitution reactions, where the bromine atom is replaced by various nucleophiles.
Oxidation and Reduction: The sulfonate group can participate in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the bromine atom.
Oxidation: Strong oxidizing agents like potassium permanganate can oxidize the methyl groups to carboxylic acids.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include methoxy-substituted or tert-butoxy-substituted derivatives.
Oxidation Products: Oxidation of the methyl groups yields carboxylic acid derivatives.
科学研究应用
2,4-Dimethylphenyl 4-bromobenzene-1-sulfonate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Pharmaceutical Research: It may be explored for its potential biological activity and as a building block for drug development.
作用机制
The mechanism of action of 2,4-Dimethylphenyl 4-bromobenzene-1-sulfonate in chemical reactions involves the activation of the benzene ring by the sulfonate group, making it more susceptible to nucleophilic attack. The bromine atom, being a good leaving group, facilitates substitution reactions. The sulfonate group can also participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and interactions with other molecules.
相似化合物的比较
2,4-Dimethylphenyl 4-chlorobenzene-1-sulfonate: Similar structure but with a chlorine atom instead of bromine.
2,4-Dimethylphenyl 4-fluorobenzene-1-sulfonate: Contains a fluorine atom instead of bromine.
2,4-Dimethylphenyl 4-iodobenzene-1-sulfonate: Contains an iodine atom instead of bromine.
Uniqueness: 2,4-Dimethylphenyl 4-bromobenzene-1-sulfonate is unique due to the specific combination of substituents, which imparts distinct reactivity and properties. The bromine atom provides a balance between reactivity and stability, making it suitable for various synthetic applications.
属性
IUPAC Name |
(2,4-dimethylphenyl) 4-bromobenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrO3S/c1-10-3-8-14(11(2)9-10)18-19(16,17)13-6-4-12(15)5-7-13/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPARORXOSIZXSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OS(=O)(=O)C2=CC=C(C=C2)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















